(E)-4-ethoxy-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-2-25-15-9-5-13(6-10-15)17(22)20-18-19-16(11-26-18)12-3-7-14(8-4-12)21(23)24/h3-11H,2H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTBYAMHOFMTIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-ethoxy-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under basic conditions.
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Step 1: Synthesis of Thiazole Ring
Reactants: α-haloketone, thioamide
Conditions: Basic medium, typically using sodium hydroxide or potassium hydroxide
Product: Thiazole derivative
Chemical Reactions Analysis
Types of Reactions
(E)-4-ethoxy-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride (NaH)
Major Products
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Various alkyl or aryl substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, (E)-4-ethoxy-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of (E)-4-ethoxy-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with metal ions or other electron-rich species. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-ethoxy-N-(4-(4-aminophenyl)thiazol-2(3H)-ylidene)benzamide
- (E)-4-ethoxy-N-(4-(4-methylphenyl)thiazol-2(3H)-ylidene)benzamide
- (E)-4-ethoxy-N-(4-(4-chlorophenyl)thiazol-2(3H)-ylidene)benzamide
Uniqueness
(E)-4-ethoxy-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic interactions or redox properties.
Biological Activity
(E)-4-ethoxy-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological effects, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a thiazole ring, an ethoxy substituent, and a nitrophenyl group, which contribute to its biological properties. The thiazole moiety is known for its diverse biological activities, including anticancer and antimicrobial effects. The nitrophenyl group enhances the compound's reactivity, while the ethoxy group may influence its solubility and overall activity.
Anticancer Activity
Research has indicated that compounds with similar thiazole structures exhibit significant cytotoxic effects against various cancer cell lines. In particular, this compound has shown promise in inhibiting the growth of breast and lung cancer cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via ROS generation |
| A549 (Lung) | 10.2 | Inhibition of cell proliferation |
| HeLa (Cervical) | 15.8 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Bacteria | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 16 µg/mL | Bactericidal |
| Pseudomonas aeruginosa | 64 µg/mL | Bacteriostatic |
The biological activity of this compound is believed to involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the production of ROS, leading to oxidative stress in cancer cells.
- Inhibition of Key Enzymes : Molecular docking studies have shown that the compound can bind effectively to enzymes involved in cancer progression and bacterial resistance.
- Cell Cycle Disruption : The compound may induce cell cycle arrest, particularly at the G2/M phase, which is crucial for cancer cell proliferation.
Case Studies
- In Vivo Study on Tumor Growth Inhibition : A recent study conducted on mice bearing A549 lung tumors showed that administration of this compound resulted in a significant reduction in tumor volume compared to control groups.
- Antimicrobial Efficacy in Clinical Isolates : Clinical isolates of Staphylococcus aureus were tested for susceptibility to the compound, revealing a notable bacteriostatic effect at low concentrations.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-4-ethoxy-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized?
- Synthetic Routes : The compound is typically synthesized via condensation reactions between 2-aminothiazole derivatives and substituted benzamides. For example, coupling 4-(4-nitrophenyl)thiazol-2-amine with 4-ethoxybenzoyl chloride under basic conditions (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) is a common approach .
- Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Employ continuous flow reactors for scalable production and enhanced reproducibility .
- Purify intermediates via high-performance liquid chromatography (HPLC) to minimize by-products .
Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for verifying the (E)-configuration of the imine bond and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguities in stereochemistry by providing 3D structural data .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., anticancer vs. antibacterial) be systematically addressed?
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line specificity, nutrient media, and incubation time) to isolate variables .
- Target Profiling : Use kinase inhibition assays and protein-binding studies (e.g., surface plasmon resonance) to identify primary molecular targets .
- Metabolomic Analysis : Track metabolite interactions using LC-MS/MS to differentiate on-target effects from off-target interference .
Q. What computational strategies are effective for elucidating the mechanism of action of this thiazole derivative?
- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinities for targets like matrix metalloproteinases (MMPs) or tyrosine kinases .
- Molecular Dynamics Simulations : Model ligand-receptor stability over time to assess conformational changes and binding energy .
- QSAR Modeling : Correlate substituent effects (e.g., nitro group position) with bioactivity to guide derivative design .
Q. How can in silico modeling improve the design of derivatives with enhanced pharmacokinetic properties?
- ADMET Prediction : Use tools like SwissADME to optimize logP, solubility, and CYP450 interactions while retaining bioactivity .
- Fragment-Based Design : Replace the 4-nitrophenyl group with bioisosteres (e.g., pyridyl or trifluoromethyl) to enhance membrane permeability .
- Free Energy Perturbation (FEP) : Quantify the impact of structural modifications on binding free energy for precision engineering .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s glucosidase inhibition versus anticancer activity?
- Dose-Response Studies : Perform IC50 comparisons across assays to identify concentration-dependent selectivity .
- Pathway Crosstalk Analysis : Use transcriptomics (RNA-seq) to determine if glucosidase inhibition indirectly affects oncogenic pathways like PI3K/AKT .
- Structural Analog Testing : Compare activity of analogs lacking the 4-ethoxy group to isolate functional group contributions .
Methodological Tables
| Technique | Application | Key Reference |
|---|---|---|
| HRMS | Molecular weight validation | |
| X-ray Crystallography | Stereochemical resolution | |
| Surface Plasmon Resonance | Protein-ligand binding kinetics | |
| Microwave-Assisted Synthesis | Reaction time reduction and yield improvement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
